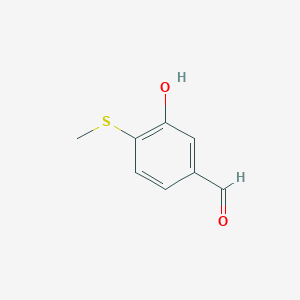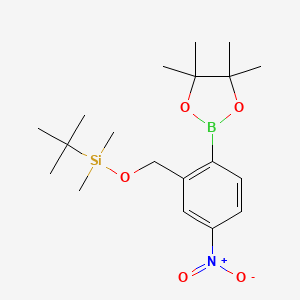
2-(5-Bromopyridin-3-yl)-5-fluorobenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Bromopyridin-3-yl)-5-fluorobenzonitrile is an organic compound that features a bromopyridine and a fluorobenzonitrile moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both bromine and fluorine atoms in the molecule imparts unique chemical properties, making it a valuable intermediate in the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromopyridin-3-yl)-5-fluorobenzonitrile typically involves the coupling of a bromopyridine derivative with a fluorobenzonitrile derivative. One common method is the Suzuki–Miyaura coupling reaction, which employs a palladium catalyst and a boron reagent . The reaction conditions usually involve the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
化学反応の分析
Types of Reactions
2-(5-Bromopyridin-3-yl)-5-fluorobenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide for nucleophilic substitution.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different functionalized products.
科学的研究の応用
2-(5-Bromopyridin-3-yl)-5-fluorobenzonitrile has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Materials Science: The compound is used in the development of advanced materials, including polymers and liquid crystals.
Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly those involving halogenated aromatic compounds.
Chemical Synthesis: The compound is a valuable building block in the synthesis of more complex organic molecules, facilitating the development of new chemical entities.
作用機序
The mechanism of action of 2-(5-Bromopyridin-3-yl)-5-fluorobenzonitrile depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate the activity of the target, leading to therapeutic effects. The presence of bromine and fluorine atoms can enhance the binding affinity and specificity of the compound for its target .
類似化合物との比較
Similar Compounds
- 5-Bromopyridine-3-carboxylic acid
- 2-(5-Bromopyridin-2-yl)propan-2-ol
- 1-(5-Bromopyridin-3-yl)methanamine
Uniqueness
2-(5-Bromopyridin-3-yl)-5-fluorobenzonitrile is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties The combination of these halogens can enhance the compound’s reactivity and binding interactions, making it a valuable intermediate in various synthetic applications
特性
分子式 |
C12H6BrFN2 |
|---|---|
分子量 |
277.09 g/mol |
IUPAC名 |
2-(5-bromopyridin-3-yl)-5-fluorobenzonitrile |
InChI |
InChI=1S/C12H6BrFN2/c13-10-3-9(6-16-7-10)12-2-1-11(14)4-8(12)5-15/h1-4,6-7H |
InChIキー |
ZBGWRQVAMUSWIG-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1F)C#N)C2=CC(=CN=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tert-butyl 2-[5-(4-bromophenyl)-1H-imidazol-2-yl]-4-methylpyrrolidine-1-carboxylate](/img/structure/B13984804.png)

![Azane;7-[2,6-dimethyl-8-(2-methylbutanoyloxy)-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid](/img/structure/B13984822.png)


![5-Chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13984849.png)



![N-[2-bromo-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B13984878.png)

![1-(2-Chlorobenzyl)-7-azabicyclo[4.1.0]heptane](/img/structure/B13984883.png)
